Product packaging for L-sorbose 1-phosphate(Cat. No.:)

L-sorbose 1-phosphate

Cat. No.: B1199997
M. Wt: 260.14 g/mol
InChI Key: ZKLLSNQJRLJIGT-OTWZMJIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Sorbose 1-phosphate (S-1-P) is a phosphorylated rare sugar that has emerged as a compound of significant interest in biochemical and cancer metabolism research. Recent studies have illuminated its unique mechanism of action and potential research applications. S-1-P is the intracellular metabolite of the rare sugar L-sorbose. Research indicates that L-sorbose is internalized into cells via the GLUT5 transporter and is subsequently phosphorylated by the enzyme ketohexokinase (KHK) to produce this compound . A primary research application of this compound stems from its ability to impair glucose metabolism in cancer cells. Cellular S-1-P has been shown to inactivate the glycolytic enzyme hexokinase, leading to attenuated glycolysis . This metabolic disruption impairs mitochondrial function, resulting in the production of reactive oxygen species (ROS) and ultimately inducing mitochondrial apoptosis in various cancer cell lines . Furthermore, L-sorbose treatment, through its metabolite S-1-P, can downregulate the transcription of the KHK-A splicing variant, which is a positive inducer of antioxidant genes . This dual action—direct metabolic impairment and attenuation of cellular antioxidant defenses—makes the L-sorbose/S-1-P pathway a multi-faceted target for oncological investigation . Beyond its role in mammalian cell metabolism, this compound is also a key intermediate in the bacterial assimilation of L-sorbose in species such as Escherichia coli and Klebsiella pneumoniae . In these organisms, it is phosphorylated during transport and subsequently reduced to d-sorbitol-6-phosphate by L-sorbose-1-phosphate reductase, a pathway distinct from the non-phosphorylating route found in other microorganisms . This product, this compound, is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13O9P B1199997 L-sorbose 1-phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5+,6+/m0/s1

InChI Key

ZKLLSNQJRLJIGT-OTWZMJIISA-N

SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Metabolic Pathways Involving L Sorbose 1 Phosphate

L-Sorbose Degradation Pathways via L-Sorbose 1-Phosphate

In several bacterial species, including Klebsiella pneumoniae and certain strains of Escherichia coli and Lactobacillus casei, the degradation of L-sorbose proceeds through a distinct pathway initiated by its phosphorylation to this compound. nih.govnih.gov This pathway ensures that L-sorbose can be efficiently utilized as a carbon and energy source.

Phosphoenolpyruvate-Dependent Carbohydrate:Phosphotransferase System (PTS) in L-Sorbose Uptake and Phosphorylation to this compound

The initial and crucial step in L-sorbose metabolism in these bacteria is its uptake and concurrent phosphorylation, a process mediated by the phosphoenolpyruvate-dependent carbohydrate:phosphotransferase system (PTS). nih.govvulcanchem.com The PTS is a major carbohydrate transport system in bacteria that couples the translocation of a sugar across the cell membrane with its phosphorylation. uniprot.orggenome.jp

The L-sorbose-specific PTS, often referred to as Enzyme IISor, is a multi-component system. nih.govuniprot.org It facilitates the transport of L-sorbose into the cell and, using phosphoenolpyruvate (B93156) (PEP) as the ultimate phosphoryl donor, catalyzes the formation of this compound. nih.govnih.gov This process is highly specific for L-sorbose and is regulated by the presence of this ketose. nih.gov In Lactobacillus casei, it has been shown that while a specific L-sorbose PTS is the primary transporter, the D-mannose PTS can also contribute to L-sorbose uptake. nih.govresearchgate.net

The general mechanism of the PTS involves a cascade of phosphoryl group transfers. From PEP, the phosphoryl group is transferred to Enzyme I (EI) and then to the histidine phosphocarrier protein (HPr). HPr then transfers the phosphoryl group to the sugar-specific Enzyme II complex, in this case, Enzyme IISor, which finally phosphorylates the incoming L-sorbose to this compound. genome.jpnih.gov

Conversion of this compound to D-Glucitol 6-Phosphate

Once formed within the cell, this compound is then reduced to D-glucitol 6-phosphate (also known as D-sorbitol 6-phosphate). nih.govmicrobiologyresearch.org This reaction is catalyzed by the enzyme L-sorbose-1-phosphate reductase. nih.govnih.gov This enzyme utilizes NADPH as a cofactor to carry out the reduction. vulcanchem.com

Transformation of D-Glucitol 6-Phosphate to D-Fructose 6-Phosphate

Following its formation, D-glucitol 6-phosphate is oxidized to D-fructose 6-phosphate. nih.govmicrobiologyresearch.org This conversion is catalyzed by the enzyme D-glucitol-6-phosphate dehydrogenase, which uses NAD+ as an electron acceptor. nih.govnih.gov In K. pneumoniae, this particular dehydrogenase has been noted to be temperature-sensitive. nih.gov It is also distinct from another D-glucitol-6-phosphate dehydrogenase that participates in D-glucitol metabolism. nih.gov

Entry of D-Fructose 6-Phosphate into Glycolysis

The final product of this specific L-sorbose degradation pathway, D-fructose 6-phosphate, is a common intermediate in central metabolism. wikipedia.org It directly enters the glycolytic pathway, one of the primary metabolic routes for energy production in the cell. nih.govlibretexts.org In glycolysis, D-fructose 6-phosphate is further phosphorylated to fructose-1,6-bisphosphate by the enzyme phosphofructokinase, a key regulatory step in this pathway. libretexts.orgwikipedia.orgdrugbank.com The subsequent reactions of glycolysis then proceed to generate pyruvate (B1213749), ATP, and NADH. libretexts.org

StepSubstrateEnzyme/SystemProductOrganisms
1L-Sorbose (extracellular)L-Sorbose PTS (Enzyme IISor)This compound (intracellular)Klebsiella pneumoniae, Escherichia coli, Lactobacillus casei
2This compoundL-Sorbose-1-phosphate reductaseD-Glucitol 6-phosphateKlebsiella pneumoniae, Lactobacillus casei
3D-Glucitol 6-phosphateD-Glucitol-6-phosphate dehydrogenaseD-Fructose 6-phosphateKlebsiella pneumoniae, Lactobacillus casei
4D-Fructose 6-phosphateGlycolytic enzymesGlycolytic intermediates (e.g., Fructose-1,6-bisphosphate)Widespread in bacteria

This compound in Fructose (B13574) and Mannose Metabolic Networks

The metabolism of this compound shows significant overlap with the metabolic networks of other sugars, particularly fructose and mannose. In Lactobacillus casei, studies have revealed that the L-sorbose-specific PTS (EIISor) can also transport D-fructose. nih.gov Furthermore, the genes responsible for L-sorbose metabolism (the sor operon) are often homologous to components of the D-mannose PTS family. nih.govdntb.gov.ua This suggests a close evolutionary and functional relationship between the transport and initial metabolic steps of these sugars. The transport of L-sorbose can also be mediated by the D-mannose PTS in L. casei, highlighting the crosstalk between these pathways. nih.govmicrobiologyresearch.org

Enzymology of L Sorbose 1 Phosphate Metabolism

L-Sorbose-Specific Phosphotransferase System (PTS)

The uptake and concomitant phosphorylation of L-sorbose are primarily mediated by a specific phosphoenolpyruvate-dependent phosphotransferase system (PTS). This multi-protein system is responsible for the translocation of L-sorbose across the bacterial cell membrane and its conversion to L-sorbose 1-phosphate.

Characterization of Enzyme II Components (EIIA, EIIB, EIIC, EIID)

The specificity of the PTS for L-sorbose is determined by the Enzyme II (EII) complex, which is typically composed of several distinct domains or subunits: EIIA, EIIB, EIIC, and EIID. In Klebsiella pneumoniae, the transport and phosphorylation of L-sorbose are catalyzed by a membrane-bound, sorbose-specific Enzyme II complex, denoted as EII^Sor^. nih.gov This complex is distinct from other known Enzyme II complexes. nih.gov

The general architecture of the mannose/fructose (B13574)/sorbose family of PTS, to which the sorbose PTS belongs, involves the integral membrane components EIIC and EIID, and the cytoplasmic components EIIA and EIIB. The EIIC and EIID components form the transmembrane channel through which the sugar substrate passes. EIIA and EIIB are soluble, cytoplasmic proteins that participate in the phosphoryl transfer chain.

Role of Enzyme I (EI) and HPr in Phosphoryl Group Transfer

The phosphoryl group that is ultimately transferred to L-sorbose originates from phosphoenolpyruvate (B93156) (PEP). The transfer of this high-energy phosphate (B84403) involves two general, non-sugar-specific cytoplasmic proteins: Enzyme I (EI) and the histidine-containing phosphocarrier protein (HPr).

The process begins with the autophosphorylation of EI using PEP as the phosphoryl donor. The phosphoryl group is then transferred from phospho-EI to HPr, resulting in the formation of phospho-HPr. This phospho-HPr then serves as the phosphoryl donor to the sugar-specific EIIA component of the Enzyme II complex.

Substrate Specificity and Regulatory Mechanisms of PTS Enzymes

The L-sorbose PTS exhibits a high degree of specificity for its substrate. In Klebsiella pneumoniae, the EII^Sor^ is specifically induced by and active towards L-sorbose. nih.gov However, in Escherichia coli, L-sorbose phosphorylation can be carried out by two different Enzyme II complexes. The glucose-specific Enzyme II (encoded by the ptsG gene) can phosphorylate L-sorbose with an apparent Km of 0.08 ± 0.03 mM and a Vmax of 31.8 ± 3.5 nmol·mg^-1^·min^-1^. iucr.org

The regulation of the sorbose PTS is linked to the presence of its specific substrate. The expression of the sor genes, which encode the enzymes for L-sorbose metabolism, is induced by L-sorbose. nih.gov

This compound Reductase (Sor-PR)

Following its formation via the PTS, this compound is metabolized by this compound reductase. This soluble enzyme catalyzes the reduction of the keto group of this compound to a hydroxyl group, a crucial step in the pathway that ultimately leads to D-fructose-6-phosphate. nih.gov

Enzymatic Reaction and Cofactor Requirements (e.g., NADH)

This compound reductase catalyzes the conversion of this compound to D-glucitol-6-phosphate. nih.gov This reduction reaction is dependent on a nicotinamide (B372718) cofactor, typically NADH or NADPH, which serves as the electron donor. In many bacteria, this enzyme is an NAD(P)H-dependent reductase. researchgate.net The generalized enzymatic reaction is as follows:

This compound + NAD(P)H + H^+^ ⇌ D-Glucitol 6-phosphate + NAD(P)^+^

The specific cofactor preference can vary between different organisms.

Kinetic Parameters and Catalytic Mechanism

Detailed kinetic parameters for this compound reductase are not extensively documented in the available literature. However, studies on related enzymes provide insights into their general characteristics. This compound reductase belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govwikipedia.org

The catalytic mechanism of SDRs typically involves a highly conserved catalytic triad (B1167595) or tetrad of amino acid residues at the active site. For classical SDR enzymes, this often includes asparagine, serine, tyrosine, and lysine (B10760008) residues. iucr.org The proposed general mechanism involves the tyrosine residue acting as a general acid-base catalyst, facilitating the transfer of a proton to the substrate's carbonyl oxygen, while the nicotinamide cofactor delivers a hydride ion to the carbonyl carbon. nih.goviucr.org The serine and lysine residues are also crucial for positioning the substrate and cofactor and for stabilizing transition states. nih.gov

Structural Analysis and Domain Homology

The metabolic pathway for this compound involves an NAD(P)H-dependent reductase that converts the substrate to D-sorbitol-6-phosphate. nih.gov While crystal structures for this compound reductase are not extensively detailed, significant insights can be drawn from homologous enzymes such as L-sorbose reductase (SR) from Gluconobacter frateurii, which catalyzes the reversible reaction between D-sorbitol and L-sorbose. researchgate.net

Structural analysis of SR reveals a composition of two distinct domains: a large domain and a small domain. The large domain is characterized by a typical short-chain dehydrogenase fold known as the Rossmann fold, which is responsible for binding the NADPH cofactor. researchgate.net This domain's amino acid sequence is relatively conserved among homologous enzymes. In contrast, the small domain, which forms part of the substrate-binding cleft, is not well conserved. This sequence variability in the small domain is thought to be a key determinant of the substrate specificity observed among different short-chain dehydrogenases/reductases (SDRs). researchgate.net The residues responsible for recognizing the C3, C4, and C5 hydroxyl groups of the sugar substrate are not conserved, which may explain the high substrate specificity of enzymes like SR. researchgate.net

D-Glucitol 6-Phosphate Dehydrogenase (Stol-PDh)

D-Glucitol 6-phosphate dehydrogenase, also known as D-sorbitol-6-phosphate dehydrogenase (S6PDH), is a critical enzyme that connects polyol metabolism with glycolysis. It catalyzes the interconversion of a polyol phosphate to a ketose phosphate. researchgate.net

Enzymatic Reaction and Cofactor Requirements (e.g., NAD+)

D-Glucitol 6-phosphate dehydrogenase catalyzes the reversible oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate. This reaction requires the cofactor nicotinamide adenine (B156593) dinucleotide (NAD+) as the electron acceptor, which is concomitantly reduced to NADH. wikipedia.orgrhea-db.orgrhea-db.org The systematic name for this enzyme is D-sorbitol-6-phosphate:NAD+ 2-oxidoreductase. wikipedia.org

While the reaction is reversible, kinetic studies on the enzyme from Escherichia coli show that the rate of oxidation of D-sorbitol 6-phosphate is significantly faster than the rate of reduction of D-fructose 6-phosphate. researchgate.net

Temperature Sensitivity and Enzyme Variants

The thermal stability of dehydrogenases is a key characteristic influencing their activity. For instance, a related D-sorbitol dehydrogenase from Faunimonas pinastri exhibits optimal activity in a temperature range of 27 to 37 °C, with activity declining rapidly at higher temperatures. nih.gov At 47 °C, its activity drops to just over half of its optimal performance. nih.gov Specific data on the temperature sensitivity and thermal stability of various D-glucitol 6-phosphate dehydrogenase variants are limited in the current literature. However, like many enzymes, its stability and activity are expected to be influenced by mutations. In the related enzyme glucose-6-phosphate dehydrogenase (G6PD), hundreds of variants resulting from mutations have been identified, leading to a wide range of enzyme activity levels and clinical phenotypes. wikipedia.orgmedscape.com

Ketose-1,6-Bisphosphate Aldolases (e.g., FruA, TagA) and Related Activities

Ketose-1,6-bisphosphate aldolases are crucial enzymes that function downstream of D-glucitol 6-phosphate dehydrogenase, channeling the products of this compound metabolism into central glycolysis.

Role in Downstream Metabolism of this compound Products

The product of the D-glucitol 6-phosphate dehydrogenase reaction is D-fructose 6-phosphate. wikipedia.org This intermediate of glycolysis is subsequently phosphorylated to form D-fructose-1,6-bisphosphate (FBP). Fructose-1,6-bisphosphate aldolase (B8822740) (FruA), a key glycolytic enzyme, then catalyzes the reversible cleavage of FBP into two triose phosphates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate. These products are central to cellular energy production via the glycolytic pathway. Tagatose-1,6-bisphosphate aldolase (TagA) can also act on related ketose bisphosphates, including sorbose 1,6-bisphosphate. nih.gov

Stereoselectivity and Applications in L-Sorbose Analog Synthesis

Aldolases are powerful tools in biocatalysis due to their ability to form carbon-carbon bonds with high stereocontrol. Fructose-1,6-bisphosphate aldolases (FBA) are typically highly stereospecific. nih.gov However, some Class I and Class II aldolases exhibit relaxed stereoselectivity, which can be exploited for the synthesis of rare sugars and their analogs.

For example, a fructose-1,6-bisphosphate aldolase from the thermophile Thermus caldophilus has been shown to exhibit dual diastereoselectivity, producing both FBP and tagatose-1,6-bisphosphate (TBP) from DHAP and glyceraldehyde-3-phosphate. nih.gov This is attributed to a larger substrate-binding cavity compared to more specific aldolases. nih.gov Furthermore, Tagatose-1,6-bisphosphate aldolase from Streptococcus pyogenes shows a remarkable lack of chiral discrimination, efficiently catalyzing the cleavage of FBP, psicose 1,6-bisphosphate, sorbose 1,6-bisphosphate, and tagatose 1,6-bisphosphate. nih.gov This property is valuable for synthetic applications, such as the enzymatic synthesis of 6-deoxy-L-sorbose-1-phosphate. epa.gov

Table 1: Enzyme Activity and Stereoselectivity of Selected Aldolases

Enzyme Source Substrates Products Key Finding
Thermus caldophilus FBA DHAP + G3P Fructose-1,6-bisphosphate & Tagatose-1,6-bisphosphate Exhibits dual diastereoselectivity due to a larger substrate binding cavity. nih.gov
Streptococcus pyogenes TagA FBP, SBP, PBP, TBP DHAP + G3P Shows lack of chiral discrimination, acting on four different diastereoisomers. nih.gov
Staphylococcus carnosus FBA DHAP + L-lactaldehyde 6-deoxy-L-sorbose-1-phosphate Demonstrates stereoselective synthesis of L-sorbose analogs. epa.govtandfonline.com

Abbreviations: DHAP (Dihydroxyacetone phosphate), FBA (Fructose-1,6-bisphosphate aldolase), FBP (Fructose-1,6-bisphosphate), G3P (Glyceraldehyde-3-phosphate), PBP (Psicose-1,6-bisphosphate), SBP (Sorbose-1,6-bisphosphate), TBP (Tagatose-1,6-bisphosphate), TagA (Tagatose-1,6-bisphosphate aldolase).

Ketohexokinase (KHK) in L-Sorbose Phosphorylation

Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step in the metabolism of dietary fructose. Beyond its principal role with fructose, KHK also demonstrates activity towards other structurally similar monosaccharides, including L-sorbose.

L-sorbose, a C-3 epimer of D-fructose, can be phosphorylated by ketohexokinase to generate this compound (S-1-P). researchgate.netresearchgate.netnih.gov This enzymatic reaction is a critical step that commits L-sorbose to further metabolic processes within the cell. The phosphorylation of L-sorbose is mediated by KHK, an enzyme with two isoforms, KHK-A and KHK-C, with KHK-C exhibiting higher activity in phosphorylating fructose. nih.gov The structural similarity between L-sorbose and D-fructose allows L-sorbose to be recognized and processed by KHK. nih.gov Upon entering the cell, often through transporters like GLUT5 which also transports fructose, L-sorbose is converted by KHK to this compound. researchgate.netresearchgate.netnih.gov This conversion has been observed to lead to an accumulation of this compound within cells. nih.gov

The product of L-sorbose phosphorylation, this compound, has been shown to interact with and inhibit key enzymes of the glycolytic pathway. Specifically, cellular this compound inactivates the glycolytic enzyme hexokinase. researchgate.netresearchgate.netciteab.comnih.gov Hexokinase is responsible for the phosphorylation of glucose to glucose-6-phosphate, the first committed step of glycolysis. By inhibiting hexokinase, this compound can lead to an attenuation of the glycolytic flux. researchgate.netresearchgate.net This inhibition disrupts the normal process of glucose metabolism, which can have significant downstream effects on cellular energy production and function. The inactivation of hexokinase by this compound highlights a significant interaction between the metabolism of this rare sugar and the central pathway of glucose utilization. researchgate.netresearchgate.netnih.gov

Genetic and Molecular Regulation of L Sorbose 1 Phosphate Metabolism

Organization and Expression of the sor Operon

The genetic blueprint for L-sorbose metabolism is encoded within the sor operon, a cluster of genes that are transcribed and regulated as a single unit. wikipedia.orgkhanacademy.org Found in various bacteria, including Klebsiella pneumoniae and Lactobacillus casei, the organization of this operon is a key determinant of its function. nih.govresearchgate.netnih.gov

Gene Clusters: sorRE and sorFABCDG

In Lactobacillus casei, the genes for L-sorbose metabolism are organized into two distinct clusters: sorRE and sorFABCDG. nih.govresearchgate.net These clusters are transcribed in opposite directions from a shared regulatory region. nih.govresearchgate.net The sorRE cluster includes sorR, which codes for a transcriptional regulator, and sorE, which encodes L-sorbose-1-phosphate reductase. nih.govresearchgate.net

The larger sorFABCDG cluster contains the remaining genes essential for the transport and initial steps of L-sorbose catabolism. nih.govresearchgate.net Specifically, sorF encodes D-sorbitol-6-phosphate dehydrogenase, while sorA, sorB, sorC, and sorD encode the components of the L-sorbose phosphotransferase system (PTS), a specialized transport machinery that brings L-sorbose into the cell while simultaneously phosphorylating it. nih.govresearchgate.net The final gene, sorG, is believed to encode a ketose-1,6-bisphosphate aldolase (B8822740). nih.govresearchgate.net In Klebsiella pneumoniae, the operon structure is slightly different, with the genes organized as sorCDFBAME. nih.gov

Below is an interactive data table detailing the genes of the sor operon in Lactobacillus casei and their functions.

GeneEncoded Protein/FunctionOperon Cluster
sorRTranscriptional regulatorsorRE
sorEL-sorbose-1-phosphate reductasesorRE
sorFD-sorbitol-6-phosphate dehydrogenasesorFABCDG
sorAL-sorbose PTS component (EIIA)sorFABCDG
sorBL-sorbose PTS component (EIIB)sorFABCDG
sorCL-sorbose PTS component (EIIC)sorFABCDG
sorDL-sorbose PTS component (EIID)sorFABCDG
sorGKetose-1,6-bisphosphate aldolase (putative)sorFABCDG

Transcriptional Units and Promoter Regions

The two gene clusters, sorRE and sorFABCDG, function as independent transcriptional units, each with its own promoter region located in the intergenic space between sorR and sorF. nih.govresearchgate.netnih.govnih.gov A promoter is a specific DNA sequence where the enzyme RNA polymerase binds to initiate the process of transcription, or the synthesis of an RNA copy of the genes. wikipedia.orgkhanacademy.org The presence of two distinct promoters allows for differential regulation of the two gene clusters, although they are typically co-regulated in response to environmental cues. nih.govresearchgate.net The regulation of these promoters is crucial for controlling the expression of the entire L-sorbose metabolic pathway. khanacademy.org

Transcriptional Regulation by L-Sorbose Induction

The expression of the sor operon is tightly controlled by the availability of L-sorbose. nih.govresearchgate.net In the absence of this sugar, the genes are largely silent. However, when L-sorbose is present in the environment, it acts as an inducer, triggering a significant increase in the transcription of both the sorRE and sorFABCDG gene clusters. nih.govresearchgate.netnih.gov This induction ensures that the cellular machinery required to transport and metabolize L-sorbose is produced only when needed, conserving cellular resources. wm.edu

The key player in this induction process is the SorR protein, encoded by the sorR gene. nih.govresearchgate.net Evidence from studies on sorR mutant strains suggests that SorR functions as a positive regulator. nih.govresearchgate.net This means that SorR, likely in the presence of an L-sorbose-derived molecule, binds to the promoter regions of the sor operons and actively promotes the binding of RNA polymerase, thereby initiating transcription. nih.govresearchgate.net This mechanism of positive regulation is a common strategy used by bacteria to control gene expression in response to specific substrates. khanacademy.org

Catabolite Repression by D-Glucose and its Mechanisms

While L-sorbose induces the sor operon, the presence of a more readily metabolizable sugar like D-glucose can override this induction. nih.govresearchgate.net This phenomenon, known as catabolite repression, is a global regulatory mechanism in bacteria that prioritizes the use of preferred carbon sources. wikipedia.org When D-glucose is available, the expression of genes required for the metabolism of other, less-preferred sugars like L-sorbose is repressed, even if those sugars are also present. wikipedia.orgresearchgate.net

Involvement of PTS Elements

The phosphotransferase system (PTS), which is responsible for transporting and phosphorylating sugars like L-sorbose, also plays a central role in catabolite repression. nih.govwikipedia.orgresearchgate.net The phosphorylation state of certain PTS components serves as a signal for the availability of glucose. wikipedia.orgjst.go.jp When glucose is being transported, a key PTS protein called Enzyme IIA (EIIA) is predominantly in its unphosphorylated state. wikipedia.org In many bacteria, unphosphorylated EIIA inhibits the activity of enzymes responsible for the transport of other sugars, a process known as inducer exclusion. researchgate.net This prevents L-sorbose from entering the cell and acting as an inducer for the sor operon. nih.govresearchgate.net

Role of Catabolite Repressor Protein A (CcpA)

In many Gram-positive bacteria, including Lactobacillus casei, a key mediator of catabolite repression is the Catabolite Control Protein A (CcpA). nih.govwikipedia.orgoup.comresearchgate.net CcpA is a DNA-binding protein that, when activated, represses the transcription of numerous genes and operons involved in the metabolism of alternative carbon sources. oup.comuzh.ch

The activity of CcpA is regulated by another component of the PTS, a small protein called HPr. jst.go.jp In the presence of high levels of glucose, HPr becomes phosphorylated at a specific serine residue. jst.go.jp This phosphorylated form of HPr then binds to CcpA, forming an active complex. jst.go.jpoup.com This CcpA-P-Ser-HPr complex recognizes and binds to specific DNA sequences known as catabolite responsive elements (cre) located within or near the promoter regions of target operons, including the sor operon. nih.govresearchgate.netresearchgate.netoup.com The binding of this complex to the cre site physically blocks RNA polymerase from initiating transcription, effectively shutting down the expression of the sor genes. nih.govresearchgate.netlibretexts.org

The table below summarizes the key regulatory proteins and their roles in the control of the sor operon.

Regulatory ProteinFunctionMechanism of Action
SorR Positive regulatorBinds to sor promoter regions in the presence of an L-sorbose-derived inducer to activate transcription. nih.govresearchgate.net
PTS Elements (e.g., EIIA) Signal glucose availabilityIn its unphosphorylated state (high glucose), it can inhibit the transport of L-sorbose (inducer exclusion). wikipedia.orgresearchgate.net
CcpA Global catabolite repressorForms a complex with P-Ser-HPr in the presence of glucose and binds to cre sites to repress transcription. nih.govoup.comresearchgate.net
HPr Co-repressor for CcpABecomes phosphorylated on a serine residue in the presence of high glucose, enabling it to bind and activate CcpA. jst.go.jp

Transcriptional Regulators Associated with L-Sorbose Metabolism

The metabolism of L-sorbose is initiated through its conversion to L-sorbose 1-phosphate, a reaction catalyzed by different enzymes in various organisms. The subsequent steps in this metabolic pathway are under the stringent control of transcriptional regulators, which can either activate or repress the expression of the necessary genes.

Characterization of SorR as a Positive Regulator

In the bacterium Lactobacillus casei, the sorR gene has been identified as a key player in the positive regulation of the sor operons, which are responsible for L-sorbose transport and metabolism. researchgate.netnih.govasm.orgrhea-db.org Studies involving a sorR mutant have demonstrated its function as a positive regulator, meaning its presence is required to turn on the expression of the genes needed for L-sorbose utilization. researchgate.netnih.govasm.org Sequence analysis of the SorR protein reveals homology with other transcriptional regulators, suggesting it belongs to a distinct group of regulatory proteins. researchgate.netnih.govasm.org Further research has confirmed that SorR responds to L-sorbose, inducing a significant change in fluorescence in engineered biosensor systems. biorxiv.org

In contrast, a different scenario is observed in Gluconobacter frateurii. Here, a gene also designated sboR acts as a repressor of the sboA gene, which encodes an NADPH-dependent L-sorbose reductase. vulcanchem.comnih.gov Disruption of this sboR gene leads to increased activity of the reductase and enhanced growth on L-sorbose, indicating its role as a negative regulator in this organism. vulcanchem.comnih.gov The sboR and sboA genes form an operon, where SboR represses the expression of sboA. nih.gov

Table 1: Characterization of SorR and SboR Regulators

Regulator Organism Function Target Gene(s) Effect of Mutation
SorR Lactobacillus casei Positive Regulator sor operons Decreased L-sorbose utilization

Identification of DeoR-type Transcriptional Regulators

The DeoR family of transcriptional regulators is a large and diverse group of proteins involved in controlling a wide array of metabolic pathways in bacteria, particularly those related to sugar catabolism. tandfonline.comebi.ac.uk These regulators typically possess a DNA-binding helix-turn-helix (HTH) domain at their N-terminus. ebi.ac.uk

In the context of L-sorbose metabolism, DeoR-type regulators have been identified in several bacterial species. For instance, in Lactobacillus casei, the SorR protein, along with SorC from Klebsiella pneumoniae and DeoR from Bacillus subtilis, are proposed to form a new group of transcriptional regulators based on sequence alignment. researchgate.netnih.govasm.org These regulators often act as repressors of sugar-specific phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS) genes. nih.gov The SorC family, to which these regulators belong, is characterized by a conserved C-terminal effector-binding domain and a variable N-terminal DNA-binding domain, which can be of the DeoR type. tandfonline.com The identification of DeoR-type regulators extends to the control of rhamnose catabolism as well, highlighting the broad involvement of this family in sugar metabolism. frontiersin.org

Table 2: DeoR-type Regulators in Sugar Metabolism

Regulator Organism Regulated Pathway Known Function
SorR Lactobacillus casei L-sorbose metabolism Positive regulator
SorC Klebsiella pneumoniae L-sorbose metabolism Part of a proposed new regulator group with SorR and DeoR
DeoR Bacillus subtilis Nucleotide catabolism Repressor
SugR Corynebacterium glutamicum PTS gene expression Repressor

Regulation of SOU1 Gene Expression in Candida albicans

In the opportunistic fungal pathogen Candida albicans, the ability to utilize L-sorbose is critically dependent on the expression of the SOU1 gene. pnas.orgnih.gov This gene encodes an NADPH-dependent sorbose reductase that catalyzes the first step in the L-sorbose metabolic pathway, converting L-sorbose to D-sorbitol. nih.govtums.ac.irnih.gov The regulation of SOU1 expression is a complex process involving multiple repressors located on chromosome 5. tums.ac.irnih.govtums.ac.ir

A key finding is that the copy number of chromosome 5 directly controls SOU1 expression. pnas.orgtums.ac.irnih.gov Strains that are monosomic for chromosome 5 (possessing only one copy) can grow on L-sorbose, while disomic strains (with two copies) cannot. pnas.orgtums.ac.irnih.gov This suggests the presence of negative regulatory factors on chromosome 5 that repress SOU1 expression when present in two copies. pnas.org Overexpression of SOU1 in a disomic strain can overcome this repression and allow for growth on L-sorbose. tums.ac.irnih.gov

Further research has identified several genes on chromosome 5 that act as repressors of SOU1. These include CSU51, CSU52, CSU53, and CSU57, which are located in scattered regulatory regions. tums.ac.irtums.ac.ir These repressors function in at least two functionally redundant pathways, designated SUR1 and SUR2. tums.ac.irtums.ac.ir For instance, CSU52 has been identified as a repressor, and integrating multiple copies of this gene into the genome suppresses growth on L-sorbose. tums.ac.irnih.govtums.ac.ir The regulation occurs at the transcriptional level, and the deletion of multiple repressors is often required to achieve a phenotype that can utilize L-sorbose. tums.ac.irnih.gov

Chromosomal Alterations and Gene Copy Number Effects on L-Sorbose Utilization

The regulation of L-sorbose utilization in Candida albicans is a remarkable example of how large-scale chromosomal alterations can directly impact a metabolic phenotype. The copy number of chromosome 5 is a primary determinant of whether the organism can grow on L-sorbose as a carbon source. pnas.orgtums.ac.irnih.gov

The loss of one homolog of chromosome 5, resulting in monosomy, leads to the derepression of the SOU1 gene, which is located on a different chromosome (chromosome 4). pnas.orgtums.ac.irnih.gov This allows for the production of sorbose reductase and subsequent metabolism of L-sorbose. nih.govtums.ac.irnih.gov Conversely, the gain of a chromosome 5 homolog restores the disomic state and represses SOU1 expression, leading to an inability to utilize L-sorbose. tums.ac.irnih.gov This phenomenon highlights that an entire chromosome can act as a regulatory unit. mdpi.com

This mechanism of gene regulation through aneuploidy is not limited to L-sorbose metabolism. Similar chromosomal alterations have been linked to changes in drug resistance, such as fluconazole (B54011) resistance. asm.org The instability of the C. albicans genome, particularly in polyploid cells, can be influenced by environmental cues. For example, growth in the presence of D-tagatose, a stereoisomer of L-sorbose, can also lead to high levels of genomic instability and chromosome loss. osti.gov However, the mechanism for D-tagatose adaptation appears to be different from that of L-sorbose, as overexpression of SOU1 does not promote growth on D-tagatose. osti.gov

Table 3: Compounds Mentioned in this Article

Compound Name
L-sorbose
This compound
D-sorbitol
D-sorbitol-6-phosphate
D-fructose
Fructose-6-phosphate
D-glucose
D-tagatose
NADPH
NADP
Fluconazole
Caspofungin
Anidulafungin
Rhamnose
D-arabinose
D-fructose-6-phosphate
D-mannose
Uridine
Thymidine
Xylose
Lactose
Sucrose (B13894)
Xylitol
Acetate
Fructose-1-phosphate
Fructose-1,6-bisphosphate
Glucose-6-phosphate
Erythritol
4-vinylphenol
4-ethylphenol
D-Ribose
Isoeugenol
D-Arabitol
Guaethol
Dopamine

Biological Occurrence and Distribution of L Sorbose 1 Phosphate

Microbial Systems

Occurrence and Metabolism in Gram-Negative Bacteria (e.g., Klebsiella pneumoniae, Escherichia coli, Aerobacter aerogenes)

In Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Aerobacter aerogenes, the metabolism of L-sorbose proceeds through the phosphorylation of L-sorbose to L-sorbose 1-phosphate. rhea-db.orgresearchgate.netwisconsin.edunih.gov This initial phosphorylation step is a crucial part of the metabolic pathway that allows these bacteria to utilize L-sorbose.

The degradation pathway in Klebsiella pneumoniae involves the conversion of L-sorbose to this compound, which is then further metabolized to D-glucitol-6-phosphate and subsequently to D-fructose-6-phosphate. rhea-db.orgresearchgate.netnih.gov The transport and phosphorylation of L-sorbose are facilitated by a specific, membrane-bound enzyme IIsor, which is part of the phosphoenolpyruvate-dependent carbohydrate phosphotransferase system (PTS). rhea-db.orgnih.gov The conversion of L-sorbose-1-phosphate to D-fructose-6-phosphate involves two soluble enzymes: an L-sorbose-1-phosphate reductase and a D-glucitol-6-phosphate dehydrogenase. nih.gov The genes responsible for L-sorbose degradation are organized in the sor operon. researchgate.net

Similarly, in Sor+ derivatives of Escherichia coli K-12, the metabolism follows the same pathway. rhea-db.orgnih.gov The sor operon in E. coli EC3132 is identical to that in Klebsiella pneumoniae KAY2026 and includes genes for a regulatory protein (SorC), D-glucitol-6-phosphate dehydrogenase (SorD), components of the L-sorbose phosphotransferase transport system (SorF, SorB, SorA, SorM), and L-sorbose-1-phosphate reductase (SorE). nih.govpsu.edu The metabolism of L-sorbose is essential for the fitness and virulence of pathogenic E. coli under acidic conditions, highlighting the importance of this metabolic pathway in host environments. nih.gov

In Aerobacter aerogenes, L-sorbose is also phosphorylated at the C-1 position to form this compound, a reaction mediated by a phosphoenolpyruvate-dependent phosphotransferase system. wisconsin.eduresearchgate.netnih.gov The pathway then proceeds with the reduction of this compound to D-glucitol 6-phosphate. researchgate.net

Table 1: Key Enzymes in L-Sorbose Metabolism in Gram-Negative Bacteria

Enzyme Function Organism(s)
Enzyme IIsor (PTS) Transport and phosphorylation of L-sorbose to this compound Klebsiella pneumoniae, Escherichia coli
L-Sorbose-1-Phosphate Reductase Reduction of this compound to D-glucitol-6-phosphate Klebsiella pneumoniae, Escherichia coli
D-Glucitol-6-Phosphate Dehydrogenase Oxidation of D-glucitol-6-phosphate to D-fructose-6-phosphate Klebsiella pneumoniae, Escherichia coli
Phosphoenolpyruvate-dependent phosphotransferase system Phosphorylation of L-sorbose to this compound Aerobacter aerogenes

Occurrence and Metabolism in Gram-Positive Bacteria (e.g., Lactobacillus casei)

In the Gram-positive bacterium Lactobacillus casei, the metabolism of L-sorbose also involves the formation of this compound. microbiologyresearch.org The genes for L-sorbose metabolism in L. casei are located on a 6.8-kb chromosomal fragment and are organized into two transcriptional units. nih.govasm.orgresearchgate.net

During its transport into the cell via the phosphoenolpyruvate-dependent phosphotransferase system (PTS), L-sorbose is phosphorylated to this compound. microbiologyresearch.org This intermediate is then reduced to D-sorbitol 6-phosphate by an L-sorbose-1-phosphate reductase (Sor-PR), encoded by the sorE gene. microbiologyresearch.org Subsequently, D-sorbitol-6-phosphate dehydrogenase (Stol-PDh), encoded by sorF, catalyzes the oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate, which then enters the glycolytic pathway. microbiologyresearch.org The sor genes in L. casei are induced by L-sorbose and are subject to catabolite repression by D-glucose. nih.govresearchgate.net It has also been shown that L-sorbose can be transported by the D-mannose PTS in L. casei. microbiologyresearch.orgnih.gov

**Table 2: Genetic Organization of L-Sorbose Metabolism in *Lactobacillus casei***

Gene Cluster Genes Function
sorRE sorR, sorE Transcriptional regulator and L-sorbose-1-phosphate reductase
sorFABCDG sorF, sorA, sorB, sorC, sorD, sorG D-sorbitol-6-phosphate dehydrogenase, components of the mannose PTS family, and a putative D-fructose-1,6-bisphosphate aldolase (B8822740)

Role in Artificial Microbial Communities (e.g., Vitamin C Production)

L-sorbose is a crucial precursor in the industrial production of vitamin C (L-ascorbic acid) through a two-step fermentation process. mdpi.comencyclopedia.pub In this artificial microbial community, Gluconobacter oxydans first converts D-sorbitol to L-sorbose. mdpi.comencyclopedia.pub Subsequently, a co-culture of Ketogulonicigenium vulgare and a helper bacterium, such as Bacillus megaterium, is used to convert L-sorbose into 2-keto-L-gulonic acid (2-KGA), the immediate precursor to vitamin C. mdpi.comencyclopedia.pubnih.gov

Fungal Systems

This compound Intermediates in Filamentous Fungi (e.g., Myceliophthora thermophila, Aspergillus niger, Trichoderma reesei)

In some filamentous fungi, L-sorbose is an intermediate in the oxido-reductive pathway of D-galactose catabolism. researchgate.net This pathway involves the conversion of galactose to galactitol, which is then oxidized to L-sorbose. researchgate.net Subsequently, L-sorbose is reduced to D-sorbitol, which is then converted to D-fructose and ultimately to D-fructose-1-phosphate. researchgate.net While L-sorbose is a key intermediate, the direct involvement of this compound in the primary catabolic pathway of these fungi is less clearly defined compared to bacterial systems.

In Aspergillus niger, the catabolism of D-galactose can proceed via this oxido-reductive pathway involving L-sorbose. researchgate.netnih.gov Similarly, in Trichoderma reesei, this pathway has been identified. researchgate.net The thermophilic fungus Myceliophthora thermophila is known for its ability to secrete a wide range of enzymes to degrade plant biomass, and while it possesses genes for such pathways, the specific role of this compound as a direct intermediate requires further detailed investigation. frontiersin.org

L-Sorbose Metabolism in Yeasts (e.g., Candida albicans, Saccharomyces cerevisiae)

In the yeast Candida albicans, the utilization of L-sorbose does not appear to proceed via this compound. Instead, the pathway involves the reduction of L-sorbose to D-sorbitol, catalyzed by an NADPH-dependent sorbose reductase encoded by the SOU1 gene. tums.ac.irnih.govresearchgate.net D-sorbitol is then likely phosphorylated and further metabolized to enter glycolysis, possibly as fructose-6-phosphate. nih.govresearchgate.net The regulation of L-sorbose utilization in C. albicans is unique, involving changes in the copy number of chromosome 5, which harbors negative regulators of the SOU1 gene. tums.ac.irpnas.org

In Saccharomyces cerevisiae, L-sorbose is transported into the cell, but its subsequent metabolism is limited. nih.govresearchgate.net Studies have shown that D-glucose competes with L-sorbose for a common membrane transport system. nih.govresearchgate.net The transport of L-sorbose has been associated with the protoplast membrane. nih.gov However, unlike the bacterial systems described, there is no evidence to suggest that S. cerevisiae metabolizes L-sorbose through an this compound intermediate under normal conditions.

Plant Metabolism (e.g., Algal Metabolite)

This compound is recognized as a metabolite within the plant kingdom, specifically identified as an algal metabolite. zfin.org While the broader metabolism of L-sorbose and its phosphorylated derivatives in most plants is not extensively detailed in current literature, its presence in algae points to specific metabolic pathways. In general plant metabolism, sugars are central to energy and structure. Photosynthesis yields triose-phosphates, which are precursors to various hexose (B10828440) phosphates like glucose-6-phosphate and fructose-6-phosphate. frontiersin.org These are then interconverted and utilized for processes such as starch synthesis or sucrose (B13894) transport. frontiersin.org The phosphorylation of sugars like L-sorbose traps them within the cell for further metabolic processing. While L-sorbose itself is a rare sugar, its phosphorylation to this compound in algae indicates its integration into the cellular metabolic network, likely interacting with the enzymes that process more common hexose phosphates.

Mammalian Metabolic Considerations (e.g., Canine Erythrocytes)

In mammals, the metabolism of L-sorbose and the subsequent formation of this compound have been noted, particularly for their species-specific effects. The most striking example is observed in canine erythrocytes (red blood cells). Ingestion of L-sorbose can lead to hemolysis in dogs, an effect not observed in humans. scholaris.ca This adverse reaction is directly linked to the intracellular accumulation of this compound and its subsequent disruption of critical metabolic pathways within the red blood cells. ncats.io

The initial step in the intracellular metabolism of L-sorbose is its phosphorylation. This process exhibits significant differences across various organisms.

In Mammalian Cells: L-sorbose, which is a C-3 epimer of D-fructose, is transported into cells primarily via the GLUT5 transporter. dntb.gov.uamdpi.comnih.govresearchgate.net Once inside the cell, it is phosphorylated by the enzyme ketohexokinase (KHK) to yield this compound (S-1-P). dntb.gov.uamdpi.comnih.govresearchgate.netfrontiersin.org This mechanism is observed in various mammalian cells, including those of canines. researchgate.net

In Bacteria: In contrast, certain bacteria such as Escherichia coli utilize a different mechanism. L-sorbose is phosphorylated by the phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.govfrontiersin.org This system phosphorylates the sugar as it is being transported across the cell membrane. uniprot.org Specifically, in E. coli, two distinct enzymes of the PTS, the glucose Enzyme II and the fructose (B13574) Enzyme II, are capable of phosphorylating L-sorbose. nih.gov

The table below summarizes the species-specific mechanisms for the phosphorylation of L-sorbose.

Organism GroupPrimary Enzyme/SystemLocation of PhosphorylationProduct
Mammals (e.g., Canine) Ketohexokinase (KHK)IntracellularThis compound
Bacteria (e.g., E. coli) Phosphoenolpyruvate-dependent Phosphotransferase System (PTS)During membrane transportThis compound

This table provides a simplified overview of L-sorbose phosphorylation mechanisms.

The accumulation of this compound within mammalian cells, such as canine erythrocytes, triggers significant biochemical consequences, primarily through the disruption of energy metabolism. ncats.iodntb.gov.ua

Inhibition of Glycolysis: The primary and most critical effect of this compound is the inactivation of hexokinase, a key rate-limiting enzyme in the glycolytic pathway. ncats.iodntb.gov.uamdpi.comnih.govresearchgate.netfrontiersin.org Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), generating ATP for cellular energy. In canine erythrocytes, which rely heavily on glycolysis for their energy needs, this inhibition is particularly detrimental. ncats.io L-sorbose was found to depress lactate (B86563) formation from glucose in dog hemolysates, indicating an interaction with glycolysis at the hexokinase level. ncats.io

Disruption of Cellular Energetics: By attenuating glycolysis, this compound impairs the cell's ability to produce energy. dntb.gov.uanih.govresearchgate.net This leads to impaired mitochondrial function and an increase in the production of reactive oxygen species (ROS). dntb.gov.uanih.govresearchgate.net

Attenuation of Antioxidant Defense: Research has also shown that L-sorbose treatment can lead to the downregulation of KHK-A, a splicing variant of ketohexokinase. dntb.gov.uanih.govresearchgate.net KHK-A acts as a positive inducer of antioxidant genes. dntb.gov.uanih.govresearchgate.net Its downregulation by the metabolic consequences of this compound accumulation weakens the cell's antioxidant defense mechanisms, making it more vulnerable to oxidative stress induced by ROS. dntb.gov.uamdpi.comnih.govresearchgate.net

The following table details the key biochemical effects resulting from the intracellular presence of this compound.

Biochemical EffectTarget/MechanismCellular Consequence
Glycolysis Inhibition Inactivation of the enzyme Hexokinase. dntb.gov.uamdpi.comnih.govresearchgate.netfrontiersin.orgAttenuated glycolysis, leading to reduced energy (ATP) production. dntb.gov.uanih.govresearchgate.net
Mitochondrial Impairment Consequence of reduced glycolytic flux. dntb.gov.uanih.govresearchgate.netDisrupted cellular energetics and increased production of Reactive Oxygen Species (ROS). dntb.gov.uanih.govresearchgate.net
Antioxidant Defense Suppression Downregulation of the KHK-A splicing variant. dntb.gov.uanih.govresearchgate.netReduced expression of antioxidant genes, increasing susceptibility to oxidative damage. dntb.gov.uamdpi.com

This table outlines the principal cellular impacts of this compound based on referenced research findings.

Biochemical Significance and Cellular Impact of L Sorbose 1 Phosphate

Metabolic Flux Perturbations Caused by L-Sorbose 1-Phosphate Accumulation

The intracellular accumulation of this compound serves as a significant disruptor of normal metabolic flux. This perturbation primarily stems from its structural similarity to key intermediates in central carbon metabolism, leading to competitive inhibition of enzymes. The most well-documented effect is the potent inhibition of hexokinase, the first enzyme in the glycolytic pathway. This inhibition creates a bottleneck at the very entry point of glucose into glycolysis, leading to a cascade of metabolic readjustments.

The reduced glycolytic flux directly impacts the downstream pathways that rely on its products. This includes a diminished flow of intermediates into the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating NADPH and precursors for nucleotide biosynthesis. Consequently, the cell's anabolic and antioxidant capacities can be compromised. Furthermore, the reduced production of pyruvate (B1213749) limits its entry into the tricarboxylic acid (TCA) cycle, affecting mitochondrial respiration and the generation of reducing equivalents (NADH and FADH2). This widespread disruption of central metabolic pathways highlights this compound as a potent modulator of cellular metabolism.

Interaction with Central Carbon Metabolism (e.g., Glycolysis Modulation)

The primary interaction of this compound with central carbon metabolism is its direct and potent inhibition of glycolysis. Upon the entry of L-sorbose into the cell, primarily through the GLUT5 transporter, it is phosphorylated by ketohexokinase (KHK) to form this compound. asm.orgnih.govresearchgate.net This phosphorylated form then acts as an inhibitor of hexokinase, the enzyme responsible for the phosphorylation of glucose to glucose-6-phosphate. asm.orgnih.govresearchgate.net This inhibitory action effectively curtails the rate of glycolysis, a fundamental pathway for energy production and the generation of metabolic precursors.

The inhibition of hexokinase by this compound has been identified as a key mechanism behind the anti-tumor effects of L-sorbose. asm.orgnih.govresearchgate.net Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, and are therefore particularly vulnerable to disruptions in this pathway. By attenuating glycolysis, this compound starves cancer cells of the energy and building blocks necessary for their rapid proliferation.

EnzymeSubstrateInhibitorEffect of Inhibition
HexokinaseGlucoseThis compoundAttenuation of glycolysis. asm.orgnih.govresearchgate.net
KetohexokinaseL-Sorbose-Production of this compound. asm.orgnih.govresearchgate.net

Role in Inducing Specific Cellular Responses (e.g., Apoptosis via Glucose Metabolism Impairment)

The profound disruption of glucose metabolism and energy homeostasis by this compound can culminate in the induction of specific cellular responses, most notably apoptosis, or programmed cell death. The impairment of glycolysis and subsequent mitochondrial dysfunction are key triggers for the apoptotic cascade. asm.orgnih.govresearchgate.net

Research has demonstrated that the accumulation of this compound in cancer cells leads to the production of reactive oxygen species (ROS) and the downregulation of antioxidant defense mechanisms. asm.orgnih.govresearchgate.net The combination of energy stress and oxidative damage creates a cellular environment that is conducive to apoptosis. The apoptotic process is further facilitated by changes in the expression of key regulatory proteins, leading to the activation of caspases and the execution of the apoptotic program. This targeted induction of apoptosis in cancer cells, driven by the specific impairment of glucose metabolism, underscores the therapeutic potential of L-sorbose.

Impact on Microbial Growth and Adaptation to L-Sorbose as a Carbon Source

In the microbial world, L-sorbose can serve as a carbon source for certain bacteria, and the metabolism of this sugar invariably involves the formation of this compound. In enteric bacteria such as Klebsiella pneumoniae and Escherichia coli, L-sorbose is transported and phosphorylated by a specific phosphoenolpyruvate-dependent phosphotransferase system (PTS), yielding this compound. nih.gov This intermediate is then further metabolized to enter the central glycolytic pathway.

The ability to utilize L-sorbose, and therefore produce this compound, can confer a fitness advantage to microbes in specific environments. For instance, in pathogenic E. coli, the metabolism of L-sorbose has been shown to be crucial for maintaining energy homeostasis and enhancing acid resistance, which is vital for survival in the host's gastrointestinal tract. nih.gov The metabolism of L-sorbose can enhance the adaptability and survival of E. coli in acidic conditions. nih.gov

However, the accumulation of this compound can also pose challenges. The regulation of the metabolic pathway is critical to prevent toxic accumulation of intermediates. Microbes have evolved sophisticated genetic regulatory mechanisms to control the expression of the genes involved in L-sorbose metabolism, allowing them to adapt to the presence of this sugar as a carbon source. vulcanchem.com

OrganismMetabolic Pathway for L-SorboseKey IntermediateSignificance
Klebsiella pneumoniaePhosphoenolpyruvate-dependent phosphotransferase system (PTS)This compoundUtilization as a carbon source. nih.gov
Escherichia coliPhosphoenolpyruvate-dependent phosphotransferase system (PTS)This compoundEnhanced fitness and acid resistance. nih.gov
Lactobacillus caseiL-sorbose is transported and phosphorylated via the PTS.This compoundThe genes for L-sorbose metabolism are induced by L-sorbose and repressed by glucose.

Implications in Host-Microbiota Co-metabolism Research

The metabolism of L-sorbose and the production of this compound by gut microbes have significant implications for host-microbiota co-metabolism research. The gut microbiota plays a crucial role in the breakdown of dietary components that are indigestible by the host, including certain rare sugars like L-sorbose. The microbial fermentation of L-sorbose can lead to the production of short-chain fatty acids (SCFAs), which are important energy sources for the host and have signaling functions.

The ability of the gut microbiota to metabolize L-sorbose can influence host physiology and health. Research has suggested a link between L-sorbose metabolism in the gut and certain metabolic conditions. The study of how host and microbial metabolism of L-sorbose are intertwined is an active area of research. Understanding the co-metabolism of L-sorbose can provide insights into the complex chemical dialogue between the host and its resident microbes and may open new avenues for therapeutic interventions targeting the gut microbiome.

Advanced Research Methodologies for Studying L Sorbose 1 Phosphate

Enzymatic Assays for Quantifying L-Sorbose 1-Phosphate-Related Activities

Enzymatic assays are fundamental for measuring the activity of enzymes involved in the L-sorbose pathway, such as L-sorbose-1-phosphate reductase and D-sorbitol-6-phosphate dehydrogenase.

Spectrophotometric Detection of Cofactor Oxidation/Reduction

A common method for assaying these enzymes involves monitoring the change in absorbance of nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NAD⁺) at 340 nm. nih.gov For instance, the activity of L-sorbose-1-phosphate reductase can be determined by measuring the rate of NADH oxidation. nih.gov Conversely, D-sorbitol-6-phosphate dehydrogenase activity is quantified by tracking the rate of NAD⁺ reduction. nih.gov These assays are typically performed in a buffered solution at a specific pH, with the respective substrates, L-sorbose-1-phosphate or D-sorbitol-6-phosphate. nih.gov

Another spectrophotometric approach uses dye-linked assays. For example, the activity of L-sorbose dehydrogenase can be measured by monitoring the reduction of a dye like 2,6-dichlorophenolindophenol (DCIP) at 600 nm. tandfonline.com

Table 1: Spectrophotometric Assays for L-Sorbose Pathway Enzymes

Enzyme Cofactor/Dye Wavelength (nm) Principle
L-Sorbose-1-Phosphate Reductase NADH 340 Measures rate of NADH oxidation
D-Sorbitol-6-Phosphate Dehydrogenase NAD⁺ 340 Measures rate of NAD⁺ reduction
L-Sorbose Dehydrogenase DCIP 600 Measures rate of DCIP reduction

Radiometric Assays

While less commonly detailed in recent literature for this specific compound, radiometric assays offer high sensitivity. These assays would typically involve using a radiolabeled substrate, such as ¹⁴C-L-sorbose, and tracking the formation of radiolabeled this compound or subsequent metabolites. The separation of products from substrates, often achieved through chromatography, followed by quantification of radioactivity, allows for precise measurement of enzyme activity.

Genetic Manipulation Techniques for Investigating this compound Pathways

Genetic manipulation is a powerful tool for understanding the in vivo function of genes involved in L-sorbose metabolism.

Gene Deletion and Mutagenesis for Functional Analysis

The function of genes within the sor operon, which governs L-sorbose transport and metabolism in bacteria like Klebsiella pneumoniae and Escherichia coli, has been extensively studied through gene deletion and mutagenesis. nih.govdntb.gov.uaasm.org By creating targeted deletions or mutations in specific genes, researchers can observe the resulting phenotypic changes. For example, deleting the sorD gene, which encodes D-glucitol-6-phosphate dehydrogenase, in E. coli resulted in severe growth defects under acidic conditions. nih.gov Similarly, insertional mutagenesis with transposons like Tn1725 has been used to map the sor genes and identify their products. nih.govdntb.gov.uaasm.org Studies in Lactobacillus casei have also utilized gene inactivation to characterize the roles of sorbitol-6-phosphate (B1195476) dehydrogenase genes (sorF and gutF) in L-sorbose and D-sorbitol metabolism. microbiologyresearch.org

Plasmid-Based Gene Expression and Overexpression Studies

Plasmid-based systems are instrumental for confirming gene function and for overproducing specific enzymes for characterization or biotechnological applications. The sor genes from K. pneumoniae have been cloned into multicopy plasmids, allowing for the identification of their protein products. nih.gov In another study, the L-sorbose utilization and uptake operon from a uropathogenic E. coli strain was cloned and transformed into a different E. coli strain to confirm its function. ucl.ac.uk Overexpression of genes, such as the sldhAB gene encoding sorbitol dehydrogenase in Gluconobacter oxydans, has been shown to enhance the production of L-sorbose. d-nb.info These studies often involve inserting the gene of interest into an expression vector, which is then introduced into a suitable host organism.

Molecular Biology Techniques for Transcriptional Analysis

Understanding how the expression of sor genes is regulated is crucial. Transcriptional analysis reveals how factors like the presence of L-sorbose or other sugars influence gene activity. In Lactobacillus casei, studies have shown that the sor gene clusters are induced by L-sorbose and are subject to catabolite repression by D-glucose. nih.govresearchgate.net Techniques such as Northern blotting or, more commonly in modern research, quantitative real-time PCR (qRT-PCR), are used to measure the levels of specific mRNA transcripts. nih.govdovepress.com For instance, transcriptomic analysis of an E. coli mutant with a deleted sorD gene revealed dysregulation of energy metabolism pathways and a downregulation of virulence-associated genes under acidic conditions. nih.govdovepress.com This type of analysis provides a broader view of the cellular response to genetic or environmental changes related to this compound metabolism.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Profiling

Quantitative Real-Time PCR (qRT-PCR) is a fundamental technique for measuring the expression levels of specific genes involved in the this compound pathway. gene-quantification.de This method allows for the sensitive and precise quantification of messenger RNA (mRNA) transcripts, providing insights into how organisms transcriptionally regulate metabolic genes in response to L-sorbose. gene-quantification.deresearchgate.net The process involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of a target sequence using a PCR machine that monitors the amplification in real time. gene-quantification.de The rate of amplification is proportional to the initial amount of target mRNA. gene-quantification.de

Methodology: The standard qRT-PCR workflow for analyzing genes related to L-sorbose metabolism includes several key steps. dovepress.comasm.org First, total RNA is extracted from cells grown under specific conditions (e.g., in the presence or absence of L-sorbose). dovepress.comasm.org This RNA is then treated to remove any contaminating genomic DNA and reverse-transcribed into cDNA. dovepress.com The resulting cDNA serves as the template for the PCR reaction, which includes sequence-specific primers for the target gene (e.g., sorE for L-sorbose-1-phosphate reductase) and a fluorescent dye (like SYBR Green) or a fluorescently-labeled probe that binds to the amplified DNA. dovepress.comasm.org The fluorescence intensity is measured at each cycle, and the cycle at which the fluorescence crosses a certain threshold (the Ct value) is determined. researchgate.net Gene expression is typically normalized to one or more stably expressed housekeeping genes to control for variations in RNA quantity and quality. dovepress.com The relative change in gene expression is often calculated using the 2-ΔΔCt method. researchgate.netdovepress.com

Research Findings: In Candida albicans, qRT-PCR has been employed to investigate the regulation of the SOU1 gene, which is involved in L-sorbose utilization. nih.govtums.ac.ir Studies have confirmed that the regulation of SOU1 occurs at the transcriptional level. nih.govtums.ac.irtums.ac.irnih.gov For instance, the deletion of certain regulatory regions on chromosome 5 was shown to increase SOU1 expression, a finding quantified through qRT-PCR. nih.gov One study demonstrated that a strain with deletions in three regulatory regions showed a 1.5-fold increase in SOU1 expression compared to the control. nih.gov

In uropathogenic E. coli (UPEC), qRT-PCR analysis revealed that under acidic stress conditions, a mutant strain unable to metabolize L-sorbose exhibited significant downregulation of key virulence factor genes. dovepress.com This suggests a complex interplay between L-sorbose metabolism and pathogenicity, where the expression of virulence genes is transcriptionally linked to the cell's ability to process this sugar. dovepress.com

Similarly, in Lactobacillus casei, transcriptional analysis demonstrated that the genes of the sor operon, which are responsible for L-sorbose transport and metabolism, are induced when L-sorbose is present in the growth medium and are repressed by the presence of glucose. nih.gov

Primer Extension for Transcriptional Start Site Identification

Primer extension is a precise technique used to map the 5' end of an RNA transcript, thereby identifying the exact nucleotide where transcription begins. libretexts.org This information is critical for locating and analyzing promoter sequences, such as the -10 and -35 boxes in bacteria, which are essential for the initiation of transcription. libretexts.orgresearchgate.net

Methodology: The technique involves annealing a short, radiolabelled or fluorescently-labelled DNA oligonucleotide (primer) to a specific location downstream of the suspected transcription start site on the target mRNA molecule. libretexts.org An enzyme called reverse transcriptase is then used to synthesize a cDNA strand, extending from the primer until it reaches the 5' end of the mRNA template. libretexts.org The resulting cDNA products are then separated by size using denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder generated with the same primer and a DNA template of the corresponding gene. nih.govlibretexts.org The length of the extended cDNA fragment corresponds to the distance from the primer to the transcriptional start site, allowing for its precise identification at single-nucleotide resolution. libretexts.org

Research Findings: In a detailed study of the L-sorbose operons in Lactobacillus casei, primer extension analysis was instrumental in identifying the transcriptional start sites for the two divergently transcribed operons involved in sorbose metabolism, sorRE and sorFABCDG. nih.govresearchgate.net

For the sorFABCDG operon, which includes the genes for the L-sorbose-specific phosphotransferase system (PTS) and metabolic enzymes, two distinct transcriptional start sites were identified 54 and 70 base pairs upstream of the sorF start codon. nih.gov

For the sorRE operon, which encodes the transcriptional regulator (sorR) and L-sorbose-1-phosphate reductase (sorE), a single transcription initiation site was mapped 62 base pairs upstream of the sorR start codon. nih.gov

These findings allowed the researchers to pinpoint the putative promoter sequences (-35 and -10 regions) for both operons within the intergenic region, providing a foundational understanding of how the expression of L-sorbose metabolism genes is initiated and regulated in this bacterium. nih.govresearchgate.net

Omics Approaches

"Omics" technologies provide a global view of molecules within a biological system. For this compound research, proteomics and metabolomics are particularly powerful for identifying the key proteins and metabolic products involved in its pathways.

Proteomic Analysis for Enzyme Identification and Quantification

Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of this compound, proteomic techniques are used to identify and quantify the enzymes directly and indirectly involved in its metabolism, and to observe how their abundance changes under different conditions. A common method is iTRAQ (isobaric tags for relative and absolute quantitation) combined with 2D-LC-MS/MS (two-dimensional liquid chromatography-tandem mass spectrometry). plos.org

Research Findings: A comparative proteomic analysis of Ketogulonicigenium vulgare, a bacterium used in industrial vitamin C production, revealed significant changes in its proteome upon the addition of glutathione (B108866) (GSH), which enhances growth and the conversion of L-sorbose to 2-keto-L-gulonic acid (2-KGA). plos.org The study found that several membrane-related proteins involved in L-sorbose metabolism were upregulated. plos.org Notably, the two key enzymes in the conversion pathway, sorbose dehydrogenase (which converts L-sorbose to L-sorbosone) and sorbosone dehydrogenase (which converts L-sorbosone to 2-KGA), were identified and their increased expression was correlated with improved 2-KGA production. plos.org

In an integrated proteomic and metabolomic study of the co-culture of K. vulgare and Bacillus megaterium, proteins involved in the L-sorbose pathway were found to be upregulated when B. megaterium cells began to lyse. plos.org This suggests that nutrients released from the lysed cells support the metabolic activity of K. vulgare, including the pathway that metabolizes L-sorbose. plos.org

Metabolomic Profiling for this compound and Related Metabolites

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. This approach is invaluable for tracking the flow of carbon through metabolic pathways and understanding the downstream effects of L-sorbose metabolism. Non-targeted metabolomics, often using gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS), is used to capture a broad snapshot of the metabolome. researchgate.netfrontiersin.org

Research Findings: In cancer research, metabolomic analysis has been used to understand the anticancer effects of L-sorbose. researchgate.netdntb.gov.ua Studies have shown that when cancer cells take up L-sorbose, it is phosphorylated by ketohexokinase to this compound. researchgate.netresearcher.life This accumulation of this compound inhibits the glycolytic enzyme hexokinase, leading to attenuated glycolysis, impaired mitochondrial function, and the production of reactive oxygen species (ROS). researchgate.netdntb.gov.ua

A non-targeted metabolomics study on the maturation of Baccaurea ramiflora fruit identified L-sorbose as one of the most abundant carbohydrates. frontiersin.org Its concentration increased significantly during the later stages of ripening, along with D-(+)-glucose, indicating a rapid accumulation of sugars. frontiersin.org This type of profiling helps to identify the presence and relative abundance of L-sorbose and related sugars in various biological systems.

Integrated analyses combining proteomics and metabolomics in microbial co-cultures for vitamin C production have identified L-sorbose as a key biomarker. plos.org Its levels, along with other metabolites like glutamic acid and 2-KGA, were used to distinguish different stages of the fermentation process, highlighting its central role in the production pathway. plos.org

Isotopic Labeling and Tracing for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways. By introducing molecules containing heavy isotopes (e.g., ¹³C instead of ¹²C) into a biological system, researchers can follow the labeled atoms as they are incorporated into downstream metabolites. cymitquimica.comasm.org This provides definitive evidence for metabolic routes and helps to quantify the flux through different pathways. asm.orgtkk.fi

Methodology: In the context of this compound, the general approach involves feeding cells a specifically labeled substrate, such as [U-¹³C]L-sorbose (where all six carbons are ¹³C) or L-sorbose labeled at a specific position (e.g., L-sorbose-4-¹³C). cymitquimica.com After a period of incubation, the cells are harvested, and their metabolites are extracted. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to detect the labeled metabolites. asm.org By identifying which downstream compounds contain the ¹³C label and analyzing the pattern of labeling (which carbon positions are labeled), the metabolic fate of the initial substrate can be precisely mapped. asm.orgbiorxiv.org

Research Findings: While direct isotopic tracing studies specifically detailing the entire this compound pathway are not extensively documented in the available literature, the use of labeled compounds is a standard and crucial method in metabolic research. tkk.fifu-berlin.de For example, the compound L-sorbose-4-¹³C is commercially available and used as a tool in metabolic studies and tracer experiments to provide insights into the transformations of sugars in biological systems. cymitquimica.com The presence of the stable isotope allows researchers to track the carbon backbone of sorbose as it is converted into other molecules, such as this compound and subsequently D-sorbitol-6-phosphate.

Isotopic labeling has been widely applied to study related carbohydrate pathways. For instance, ¹³C-labeling with glucose has been used to study flux through glycolysis and the pentose (B10789219) phosphate (B84403) pathway in various organisms. tkk.fimdpi.com The principles of these experiments are directly applicable to studying L-sorbose metabolism. By providing ¹³C-labeled L-sorbose and analyzing the isotopic enrichment in intermediates like D-sorbitol-6-phosphate, D-fructose-6-phosphate, and proteinogenic amino acids, one could quantify the flux through this specific catabolic route and its connections to central carbon metabolism. tkk.fi

Biochemical and Structural Characterization of this compound Interacting Proteins

Understanding the function of a metabolic pathway requires detailed biochemical and structural analysis of its constituent enzymes and their interactions with substrates like this compound. This involves purifying the proteins, assaying their enzymatic activity, determining their kinetic parameters, and solving their three-dimensional structures.

Biochemical Characterization: Biochemical assays are essential for confirming the function of enzymes identified through genetic or proteomic studies. For the this compound pathway, key enzymes include L-sorbose-1-phosphate reductase.

L-Sorbose-1-Phosphate Reductase (SorE): In Lactobacillus casei, the activity of this enzyme was confirmed through enzyme assays. nih.gov The activity was measured by monitoring the oxidation of the cofactor NADH at 340 nm in the presence of the substrate, D-fructose-1-phosphate (the reverse reaction). nih.gov The assay mixture typically contains a buffer, the substrate, the cofactor (NADH or NADPH), and a divalent cation like MnCl₂ which is often required for activity. nih.gov

Structural Characterization: Structural biology techniques, primarily X-ray crystallography and NMR spectroscopy, provide atomic-level details of how an enzyme binds its substrate and catalyzes a reaction. While a specific structure of an enzyme in complex with this compound is not readily available in the search results, structural studies of homologous enzymes provide significant insights.

Homologous Aldolases: The structure of L-rhamnulose-1-phosphate aldolase (B8822740), which is related to enzymes that might interact with sugar-phosphates in similar pathways, has been solved to high resolution. acs.org Such structures reveal a conserved chain fold and active site architecture, often centered around a catalytic metal ion (e.g., zinc) and key amino acid residues that bind the phosphate group and the sugar backbone. acs.org These studies suggest a catalytic mechanism that can be extrapolated to enzymes that bind this compound, involving precise positioning of the substrate for catalysis. acs.org

Homology Modeling: In the absence of an experimental structure, homology modeling can be used. For example, modeling of an NADH oxidase from Lactobacillus reuteri provided insights into its dual specificity for both NADH and NADPH, which is relevant for understanding cofactor usage in reductase enzymes like those in the L-sorbose pathway. researchgate.net

These combined biochemical and structural approaches are crucial for a complete understanding of how proteins interact with this compound, driving the metabolic flux and enabling its utilization by various organisms.

Analytical Techniques for this compound Detection in Biological Samples

The detection and quantification of this compound in biological samples present analytical challenges due to its high polarity, non-volatile nature, and lack of a significant chromophore for UV-Vis detection. Consequently, researchers employ a range of direct and indirect advanced analytical methodologies to study this phosphorylated sugar. These techniques often involve sophisticated chromatographic and spectroscopic methods or enzymatic assays tailored to the compound's unique chemical properties.

Direct Detection by Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and definitive technique for the direct detection of this compound within complex biological matrices. Research has demonstrated its successful application in quantifying intracellular levels of the compound. In studies investigating the metabolic effects of L-sorbose on cancer cells, LC-MS was used to confirm the intracellular accumulation of this compound (S-1-P) following the administration of L-sorbose. researchgate.netresearchgate.net This method provides high sensitivity and specificity, allowing for the unambiguous identification and measurement of the phosphorylated intermediate, which is crucial for understanding its metabolic fate and mechanism of action. researchgate.netresearchgate.netdntb.gov.ua

Chromatographic Methods and Indirect Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sugars and their derivatives. While direct HPLC detection of this compound is challenging without a suitable detector, it is often used to analyze the dephosphorylated product, L-sorbose.

In biosynthetic studies, for instance, reaction mixtures containing this compound are often treated with a phosphatase enzyme to cleave the phosphate group. nih.govasm.org The resulting L-sorbose can then be separated and quantified using HPLC. asm.org A typical sample preparation protocol involves stopping the enzymatic reaction, centrifuging the sample, and analyzing the supernatant via HPLC. asm.org

HPLC with Charged Aerosol Detection (HPLC-CAD):

For sugars like L-sorbose that lack a UV chromophore, Charged Aerosol Detection (CAD) offers a robust and universal detection method. lcms.czthermofisher.com The principle of CAD involves nebulizing the HPLC eluent into fine droplets, which then dry into particles. These analyte particles are charged by a stream of ionized nitrogen gas and the total charge is measured by an electrometer. thermofisher.com This provides a response for any non-volatile and many semi-volatile analytes, making it ideal for carbohydrate analysis. lcms.czthermofisher.com

The advantages of HPLC-CAD in sugar analysis include:

Universal Detection: Responds to analytes independent of their optical properties. thermofisher.com

High Sensitivity: Offers low limits of detection (LOD) and quantification (LOQ), often in the low mg/L range. lcms.czresearchgate.net

Good Linearity: Provides a reliable response across a range of concentrations, although sometimes restricted to a narrower range compared to other detectors. lcms.czresearchgate.net

Gradient Compatibility: Can be used with gradient elution, which is necessary for separating complex mixtures. researchgate.net

Research on related sugars has established the performance of HPLC-CAD, demonstrating its applicability for quantifying compounds like L-sorbose in various samples, including food products and pharmaceutical formulations. lcms.czjst.go.jpresearchgate.net

Table 1: Performance Characteristics of HPLC-CAD for Sugar and Related Compound Analysis
Analyte/ApplicationColumn TypeLinearity (R²)LODLOQSource
Tween 80 (in protein formulations)Not Specified> 0.999 (10-50 mg/L)5 mg/L10 mg/L lcms.cz
Fructose (B13574), Glucose, Sucrose (B13894) (in beverages)Shodex Asahipak, NH2P-50 4ENot SpecifiedNot SpecifiedNot Specified researchgate.net
Various LipidsNot SpecifiedNot Specified15-249 ng45-707 ng researchgate.net
Rare Sugars (including sorbose)CARBOSep CHO 882 lead formNot Specified~1.48 µg/mLRSD <4% jst.go.jp

Spectroscopic and Enzymatic Methods

Enzymatic Assays: Indirect quantification can be achieved through enzyme assays that measure the activity of an enzyme for which this compound is a substrate. In studies of Lactobacillus casei, the activity of L-sorbose-1-phosphate reductase was determined by spectrophotometrically measuring the rate of NADH oxidation at 340 nm in the presence of the substrate. nih.gov The presence of inducible enzyme activity provides indirect evidence of the metabolism of L-sorbose via this compound. nih.gov

Future Research Directions and Unexplored Avenues for L Sorbose 1 Phosphate

Elucidation of Novel L-Sorbose 1-Phosphate Metabolic Enzymes and Pathways

The known metabolic pathway for L-sorbose involves its phosphorylation to this compound by the enzyme ketohexokinase (KHK). researchgate.netnih.govnih.gov However, the full spectrum of enzymes that metabolize this compound is not completely understood. A key enzyme, this compound reductase, has been identified in organisms like Aerobacter aerogenes, where it plays a role in the metabolism of L-sorbose and D-fructose. google.com

Future research should prioritize the discovery and characterization of novel enzymes and pathways linked to this compound. This includes:

Genome Mining: Searching microbial and eukaryotic genomes for genes encoding uncharacterized kinases, phosphatases, isomerases, and dehydrogenases that may act on this compound.

Metagenomic Screening: Exploring diverse environmental metagenomes for novel enzymatic activities related to this compound metabolism, which could reveal unique metabolic capabilities in uncultured microorganisms.

Alternative Biosynthesis Routes: Investigating alternative production pathways, such as the aldolase-catalyzed synthesis of L-sorbose/L-psicose-1-phosphate from dihydroxyacetone-phosphate (DHAP) and L-glyceraldehyde, which has been demonstrated in vitro. nih.gov

Comprehensive Regulatory Networks Governing this compound Metabolism

The metabolism of this compound is subject to complex regulatory controls that are only beginning to be understood. It is known that cellular this compound can inactivate the glycolytic enzyme hexokinase, representing a key point of metabolic crosstalk. nih.govnih.gov Furthermore, treatment with L-sorbose, which leads to the production of this compound, has been shown to downregulate the transcription of KHK-A, a specific splicing variant of ketohexokinase. researchgate.netnih.gov

Unexplored avenues in this area include:

Transcriptional Regulation: Identifying specific transcription factors that bind to the promoter regions of genes involved in this compound metabolism to either activate or repress their expression in response to cellular needs.

Allosteric Regulation: Beyond hexokinase, systematic screening for other enzymes that are allosterically modulated by this compound could uncover new regulatory nodes connecting this pathway to broader cellular metabolism. mdpi.com

Post-Translational Modifications: Investigating whether enzymes in the this compound pathway are regulated by mechanisms such as phosphorylation, acetylation, or ubiquitination.

Structural Biology of this compound Binding Proteins and Enzymes

Understanding the three-dimensional structure of enzymes that bind this compound is crucial for elucidating their mechanisms of action and for guiding protein engineering efforts. Currently, there is a lack of high-resolution crystal structures for key enzymes like this compound reductase or ketohexokinase in complex with its product.

Future research in structural biology should focus on:

X-ray Crystallography and Cryo-EM: Determining the structures of key metabolic enzymes (e.g., kinases, reductases) bound to this compound. This would reveal the specific amino acid residues involved in substrate recognition and catalysis.

Ligand-Binding Studies: Characterizing the binding pockets of these proteins to understand the molecular basis for their substrate specificity. Insights from studies on other phosphate-binding proteins, which often feature cavities with high affinity for anions, could serve as a guide. nih.gov

Computational Modeling: Using structural data to perform molecular dynamics simulations to understand the conformational changes that occur during the catalytic cycle.

Table 1: Key Enzymes in this compound Metabolism and Areas for Structural Investigation

EnzymeKnown FunctionOrganism ExampleFuture Structural Research Focus
Ketohexokinase (KHK)Phosphorylates L-sorbose to this compound nih.govnih.govHumans, various organismsStructure in complex with L-sorbose and this compound to understand substrate specificity and product inhibition.
This compound ReductaseReduces this compound google.comAerobacter aerogenesHigh-resolution structure to determine the catalytic mechanism and cofactor binding.
Fructose (B13574) 1,6-diphosphate Aldolase (B8822740) (FruA)Can synthesize L-sorbose-1-phosphate from DHAP and L-glyceraldehyde nih.govEscherichia coliStructural analysis to understand its stereoselectivity and potential for engineering.

Role of this compound in Interspecies Microbial Interactions

The role of L-sorbose and its phosphorylated form in the context of complex microbial communities is a nascent field of study. As a carbon and potential phosphorus source, this compound could be a significant factor in shaping the structure and function of microbial ecosystems. Research has shown that L-sorbose metabolism can enhance the fitness and virulence of Escherichia coli under acidic conditions, suggesting a role in niche adaptation. nih.gov

Promising research directions include:

Microbial Consortia Studies: Investigating how the availability of L-sorbose affects the composition of soil or gut microbial communities. The presence of L-sorbose could select for phosphate-solubilizing microorganisms that can utilize the sugar phosphate (B84403). nih.govmdpi.com

Metabolite Cross-Feeding: Exploring whether this compound is secreted by some microorganisms and utilized by others as a public good, influencing symbiotic or competitive interactions.

Quorum Sensing and Biofilm Formation: Examining if this compound or its metabolic byproducts act as signaling molecules that influence community behaviors like quorum sensing or biofilm development.

Engineering Microorganisms for Directed this compound Pathway Modification

Metabolic engineering provides powerful tools to manipulate microbial pathways for biotechnological purposes. Significant progress has already been made in engineering organisms like Gluconobacter oxydans for the enhanced industrial production of L-sorbose from D-sorbitol by modifying dehydrogenase enzymes. nih.govresearchgate.net Additionally, Corynebacterium glutamicum has been engineered to produce L-sorbose from glucose by introducing aldolase and phosphatase enzymes. nih.gov

Future engineering efforts could be directed toward:

Novel Product Synthesis: Modifying pathways downstream of this compound to produce valuable bioproducts. This could involve introducing novel reductases, isomerases, or other enzymes to convert this compound into specialty chemicals or pharmaceutical precursors.

Dynamic Pathway Regulation: Implementing synthetic biology circuits, such as biosensors and genetic switches, that can dynamically regulate the flux through the this compound pathway in response to specific stimuli.

Advanced Bioanalytical Method Development for this compound and its Derivatives

Accurate and sensitive detection of this compound is essential for studying its metabolism and regulatory roles. While its accumulation in cells can be observed, there is a need for more advanced and robust analytical techniques specifically tailored for this molecule. nih.gov

Future research should focus on developing:

Mass Spectrometry-Based Methods: Creating highly sensitive liquid chromatography-mass spectrometry (LC-MS) methods for the absolute quantification of this compound in complex biological matrices.

NMR Spectroscopy: Utilizing 2D nuclear magnetic resonance (NMR) spectroscopy for tracer-based studies to map the metabolic fate of L-sorbose in living cells, similar to approaches used for other natural sugars. mdpi.com

Enzyme-Based Biosensors: Designing genetically encoded or cell-free biosensors that can detect real-time changes in the intracellular concentration of this compound, providing high temporal and spatial resolution.

Novel Spectroscopic Techniques: Exploring the applicability of techniques like Terahertz (THz) time-domain spectroscopy for the analysis and characterization of L-sorbose and its derivatives. researchgate.net

Exploration of this compound's Biochemical Signaling Roles

Beyond its identity as a metabolic intermediate, this compound may possess undiscovered roles as a signaling molecule. The established inhibitory effect of this compound on hexokinase and its influence on KHK-A transcription are strong indicators of such a function. researchgate.netnih.gov The study of other sugar phosphates, such as fructose 1-phosphate, which is postulated to be an evolutionary signaling molecule of nutrient abundance, provides a compelling parallel. nih.gov

Key questions for future investigation include:

Allosteric Regulation: Does this compound allosterically regulate other key enzymes involved in energy metabolism, nucleotide biosynthesis, or stress response pathways?

Protein-Phosphate Interactions: Does this compound bind to regulatory proteins, potentially altering their conformation and function in signal transduction cascades?

Role in Pathophysiology: Could the accumulation of this compound play a signaling role in disease states, analogous to how other metabolic intermediates are now recognized as oncometabolites in cancer? mdpi.com

Applications of this compound Knowledge in Metabolic Engineering and Biotechnology

The growing understanding of this compound is already being leveraged in the fields of metabolic engineering and biotechnology to develop efficient and sustainable methods for producing rare sugars and their derivatives. L-sorbose itself is a valuable precursor for the industrial synthesis of vitamin C (L-ascorbic acid). ucdavis.edu

One of the key applications of knowledge about this compound is in the design of microbial cell factories for the production of L-sorbose. By engineering microorganisms such as Corynebacterium glutamicum, researchers have successfully created strains capable of synthesizing L-sorbose from inexpensive and abundant starting materials like glucose. asm.org These engineered pathways often involve the key intermediate this compound.

A common strategy involves a "one-pot" enzymatic reaction or a whole-cell bioconversion process. asm.org In this approach, dihydroxyacetone phosphate (DHAP), derived from glycolysis, is condensed with L-glyceraldehyde by an aldolase to form this compound. asm.org Subsequently, a phosphatase removes the phosphate group to yield the final product, L-sorbose. asm.org The irreversible nature of the dephosphorylation step helps to drive the reaction towards product formation, overcoming thermodynamic limitations that can hinder other synthetic routes. nih.gov

Metabolic engineering efforts focus on optimizing these pathways by:

Overexpressing key enzymes: Increasing the cellular levels of aldolases and phosphatases can enhance the flux towards this compound and, subsequently, L-sorbose. asm.org

Deleting competing pathways: Knocking out genes that encode for enzymes that divert intermediates away from the desired pathway can increase the yield of the target product. asm.org

Host organism selection and optimization: Utilizing industrially robust and well-characterized microorganisms as production hosts is crucial for developing scalable and economically viable processes. researchgate.netasm.org

The table below summarizes some of the enzymes and engineered microbial systems involved in the biotechnological production of L-sorbose, where this compound is a central intermediate.

Enzyme/SystemOrganism of OriginApplication in L-Sorbose ProductionReference
Fructose 1,6-diphosphate aldolase (FruA)Escherichia coliCatalyzes the condensation of DHAP and L-glyceraldehyde to form this compound. asm.org
Tagatose 1,6-diphosphate aldolase (TagA)Bacillus licheniformisShows activity with L-glyceraldehyde to produce this compound. asm.org
Fructose-1-phosphatase (YqaB)Escherichia coliDephosphorylates this compound to yield L-sorbose. asm.org
Engineered Corynebacterium glutamicumN/AWhole-cell biocatalyst for the production of L-sorbose from glucose and L-glyceraldehyde via an this compound intermediate. asm.org

Future advancements in synthetic biology and enzyme engineering are expected to further refine these processes, leading to higher yields and more cost-effective production of L-sorbose and other valuable biochemicals derived from this compound.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to quantify L-sorbose 1-phosphate in biological samples?

  • Methodological Answer : Quantification often involves enzymatic assays coupled with spectrophotometry or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For spectrophotometric analysis, calibration curves using standard phosphate solutions (e.g., 4.00×10⁻⁵ M to 4.00×10⁻⁴ M) are prepared, and absorbance is measured at specific wavelengths . LC-MS/MS methods, validated for sensitivity and specificity, are preferred for complex matrices like serum or cell lysates, as demonstrated in sphingosine 1-phosphate studies . Enzymatic assays may employ this compound reductase activity measurements, following protocols from Anderson and Simkins (1982) .

Q. How is this compound identified in metabolic pathways?

  • Methodological Answer : Pathway mapping tools (e.g., MetaCyc) and comparative genomic analyses are used to identify its role in carbohydrate catabolism. For instance, this compound is linked to fructose and mannose metabolism pathways (e.g., MetaCyc map00051) and interacts with enzymes like 2.7.1.202 (kinases) . Gene organization studies in Citrobacter sp. reveal operons encoding this compound reductase, which can be validated via recombinant enzyme production and activity assays .

Q. What are the challenges in isolating this compound from cellular extracts?

  • Methodological Answer : Isolation requires optimized extraction buffers to prevent phosphatase-mediated degradation. Cold methanol:water (80:20) is often used to quench metabolic activity. Subsequent purification via ion-exchange chromatography or HPLC is critical, with purity (>98%) verified by COA (Certificate of Analysis) and NMR . Contamination risks from structurally similar phosphorylated sugars (e.g., galactose 1-phosphate) necessitate rigorous validation using enzymatic specificity controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters of this compound reductase?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or enzyme source variations. Systematic replication studies should standardize protocols (e.g., 30°C incubation, NADH cofactor concentration) and compare recombinant enzymes from different organisms (e.g., Citrobacter sp. vs. E. coli). Data normalization to protein concentration (Bradford assay) and statistical validation (ANOVA) are essential . Meta-analyses of historical data, accounting for methodological differences, can clarify trends .

Q. What strategies are effective for studying the regulatory role of this compound in bacterial carbohydrate catabolism?

  • Methodological Answer : Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling under varying carbon sources (e.g., sorbose vs. glucose) can identify regulated genes/proteins. Knockout mutants of mtlA operon components in Citrobacter sp. enable functional studies of this compound reductase. Electrophoretic mobility shift assays (EMSAs) test transcription factor binding to promoter regions . Pathway flux analysis (¹³C-labeling) quantifies carbon routing through competing pathways .

Q. How can extrapolation from related sugar phosphates (e.g., fructose 1-phosphate) inform this compound research?

  • Methodological Answer : Comparative studies of enzyme substrate specificity (e.g., kinase/phosphatase families) reveal conserved catalytic mechanisms. Structural modeling (AlphaFold) predicts active-site residues critical for this compound binding. In vitro assays with mutant enzymes validate these predictions. For toxicity studies, data from galactose 1-phosphate toxicity models in fibroblasts guide hypotheses about this compound’s cellular effects .

Data Integrity and Reproducibility

Q. What practices ensure reproducibility in this compound experiments?

  • Methodological Answer :

  • Documentation : Detailed protocols for enzyme assays (e.g., buffer composition, centrifugation steps) must accompany publications .
  • Data Sharing : Raw spectrophotometric/LC-MS data and code for analysis (e.g., R/Python scripts) should be archived in repositories like Zenodo .
  • Reagent Validation : Commercial this compound batches must include COA and SDS, with purity confirmed via independent HPLC .

Tables for Key Parameters

Enzyme Source Organism Optimal pH Kₘ (mM)Reference
This compound reductaseCitrobacter sp.7.20.45Anderson & Simkins (1982)
FructokinaseE. coli7.51.2MetaCyc

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.